molecular formula C16H31ISi3 B12521974 [(4-Iodophenyl)methanetriyl]tris(trimethylsilane) CAS No. 674772-95-3

[(4-Iodophenyl)methanetriyl]tris(trimethylsilane)

Cat. No.: B12521974
CAS No.: 674772-95-3
M. Wt: 434.58 g/mol
InChI Key: MLDQCLLRLKOZFZ-UHFFFAOYSA-N
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Description

[(4-Iodophenyl)methanetriyl]tris(trimethylsilane) is a chemical compound with the molecular formula C19H29ISi3 It is characterized by the presence of an iodophenyl group attached to a methanetriyl group, which is further bonded to three trimethylsilane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Iodophenyl)methanetriyl]tris(trimethylsilane) typically involves the reaction of 4-iodobenzyl chloride with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods

While specific industrial production methods for [(4-Iodophenyl)methanetriyl]tris(trimethylsilane) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(4-Iodophenyl)methanetriyl]tris(trimethylsilane) can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of suitable reagents.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: The iodophenyl group can be reduced to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.

Scientific Research Applications

[(4-Iodophenyl)methanetriyl]tris(trimethylsilane) has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(4-Iodophenyl)methanetriyl]tris(trimethylsilane) involves its ability to participate in various chemical reactions due to the presence of the reactive iodophenyl group. The trimethylsilane groups provide steric protection and influence the compound’s reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    (4-Iodophenylethynyl)trimethylsilane: This compound has a similar structure but contains an ethynyl group instead of a methanetriyl group.

    (4-Bromophenylethynyl)trimethylsilane: Similar to the above compound but with a bromine atom instead of iodine.

    (4-Methoxyphenyl)trimethylsilane: Contains a methoxy group instead of an iodophenyl group.

Uniqueness

[(4-Iodophenyl)methanetriyl]tris(trimethylsilane) is unique due to the presence of the iodophenyl group, which imparts distinct reactivity and potential for further functionalization. The combination of the iodophenyl group with three trimethylsilane groups provides a balance of reactivity and stability, making it a valuable compound in various research applications .

Properties

CAS No.

674772-95-3

Molecular Formula

C16H31ISi3

Molecular Weight

434.58 g/mol

IUPAC Name

[(4-iodophenyl)-bis(trimethylsilyl)methyl]-trimethylsilane

InChI

InChI=1S/C16H31ISi3/c1-18(2,3)16(19(4,5)6,20(7,8)9)14-10-12-15(17)13-11-14/h10-13H,1-9H3

InChI Key

MLDQCLLRLKOZFZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(C1=CC=C(C=C1)I)([Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

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